6-Chloro-2-vinylpyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-2-ethenylpyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-2-6-5(9)3-4-7(8)10-6/h2-4H,1,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDVKNSKLLPEST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=N1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Reaction Mechanisms of 6 Chloro 2 Vinylpyridin 3 Amine
Reactivity of the Vinyl Group
The vinyl group at the C2 position of the pyridine (B92270) ring is an activated olefin, susceptible to a variety of addition reactions. Its reactivity is largely governed by the electron-deficient nature of the pyridine ring, which makes the β-carbon of the vinyl group electrophilic.
Michael (Conjugate) Addition Reactions with Various Nucleophiles
The vinyl group of 2-vinylpyridine (B74390) derivatives readily undergoes Michael or conjugate addition with a wide array of nucleophiles. nih.govresearchgate.net This reaction is a cornerstone of C-C and C-heteroatom bond formation. The electron-withdrawing pyridine ring facilitates the attack of nucleophiles at the terminal carbon of the vinyl group. A broad spectrum of nucleophiles, including carbanions (from organolithium reagents), amines, alcohols, and thiols, can be employed. nih.govresearchgate.netnsf.gov
While direct reactions with organolithium or Grignard reagents on simple 2-vinylpyridine can sometimes lead to dimerization or polymerization, the use of stabilized carbanions or specific reaction conditions allows for successful conjugate addition. nih.govnsf.gov The resulting anionic intermediate can be trapped by various electrophiles, not just a proton, further expanding the synthetic utility of this reaction. nih.gov For instance, the reaction of 1,2-bis(2-pyridyl)ethylene (B72373) with organolithium reagents followed by quenching with carbonyl compounds yields complex functionalized products. nih.gov
Nitrogen nucleophiles, in a reaction often termed aza-Michael addition, readily add to the vinyl group. researchgate.net This reaction is synthetically valuable for creating ethyl-bridged pyridine structures. Studies have shown that diverse secondary amines, both cyclic and acyclic, can add to 2-vinylpyridine, sometimes facilitated by solvents like hexafluoroisopropanol (HFIP) which can assist in proton transfer steps. researchgate.net
Table 1: Examples of Michael Addition to Vinylpyridine Systems This table presents data for analogous vinylpyridine systems to illustrate the expected reactivity of 6-Chloro-2-vinylpyridin-3-amine.
| Michael Acceptor | Nucleophile | Product | Reference(s) |
|---|---|---|---|
| 2-Vinylpyridine | Malonate Esters | Diethyl 2-(2-(pyridin-2-yl)ethyl)malonate | nih.gov |
| 2-Vinylpyridine | Methanol | 2-(2-Methoxyethyl)pyridine | wikipedia.org |
| 1,2-bis(2-pyridyl)ethylene | 2-Thienyllithium | 1,2-Di(pyridin-2-yl)-1-(thiophen-2-yl)ethane | nih.gov |
| 2-Vinylpyridine | Various Amines | 2-(2-Aminoethyl)pyridines | researchgate.net |
Polymerization and Copolymerization Processes
The vinyl group enables this compound to act as a monomer in polymerization reactions. 2-Vinylpyridine is known to polymerize readily via radical, anionic, or cationic initiators. wikipedia.org This polymerization can be sensitive, sometimes occurring spontaneously under heat or light, necessitating the use of inhibitors like 4-tert-butylcatechol (B165716) for storage. wikipedia.orgchemicalbook.com
Homopolymers of vinylpyridine, such as poly(2-vinylpyridine), are soluble in many organic solvents. wikipedia.org More significantly, vinylpyridines are valuable in creating copolymers. For example, a terpolymer latex of 2-vinylpyridine, styrene, and butadiene is a critical adhesive for binding tire cords to rubber, a major industrial application. wikipedia.orgchemicalbook.com The polar pyridine group in the polymer enhances adhesion properties. chemicalbook.com The quaternization of the pyridine nitrogen in the resulting polymers can further modify their properties, such as increasing hydrophilicity and altering thermal stability. mdpi.com
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group can participate as a 2π component in cycloaddition reactions. While the classic Diels-Alder reaction involves a [4π+2π] cycloaddition, other cycloadditions are also possible. Photochemical [2+2] cycloadditions of acyclic vinylpyridines have been reported. nih.govacs.orgnih.gov These reactions, often requiring a photosensitizer, can be challenging to control stereochemically due to competing reaction pathways. nih.govacs.org However, strategies using chiral catalysts that form a ternary complex with the substrate can achieve high levels of diastereo- and enantioselectivity. nih.govacs.orgnih.gov
More complex cycloadditions, such as a pyridine-boryl radical-catalyzed [3π+2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes, have also been developed, highlighting the versatility of the vinyl group in constructing complex, three-dimensional scaffolds that can serve as pyridine bioisosteres. chemrxiv.org
Hydroamination Reactions and Catalytic Variants
Hydroamination, the addition of an N-H bond across a C=C double bond, is a specific and highly atom-economical application of aza-Michael addition. For vinylpyridines, this reaction can be performed under various conditions. For instance, an anti-Markovnikov hydroamination of vinyl pyridines with a range of aryl and alkyl amines has been achieved using an organic peroxide initiator. researchgate.net
Furthermore, transition metal catalysts can facilitate the Markovnikov hydroamination of vinylarenes. nih.gov While direct studies on this compound are limited, palladium-based catalyst systems have been shown to be effective for the intermolecular hydroamination of styrenes with various alkylamines. nih.gov These reactions proceed through an η³-arylethyl palladium intermediate. nih.gov The development of such catalytic systems is crucial for controlling the regioselectivity and, in some cases, the enantioselectivity of the addition.
Reactivity of the Chloro Substituent
The chlorine atom at the C6 position is adjacent to the ring nitrogen, making it susceptible to nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The chloro group on the pyridine ring, particularly at the 2- or 4-positions, is activated towards nucleophilic aromatic substitution (SNAr). youtube.comrsc.orgacs.org This reactivity stems from the ability of the electronegative ring nitrogen to stabilize the negative charge in the Meisenheimer-like intermediate formed during the addition-elimination mechanism. youtube.com The reaction involves the attack of a nucleophile on the carbon bearing the chlorine, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to restore aromaticity. youtube.com
This process is a powerful method for functionalizing the pyridine ring. A wide range of nucleophiles, including amines (e.g., piperidine, pyrrolidine) and alkoxides, can displace the chloro substituent. rsc.orgthieme-connect.com The reaction conditions can vary from harsh (high temperature and pressure) for unactivated substrates to milder conditions, especially when the pyridine ring contains additional electron-withdrawing groups. rsc.orgthieme-connect.com The use of flow reactors can facilitate these reactions at high temperatures with short residence times, often improving yields and reducing side products. thieme-connect.com The reactivity of halopyridines in SNAr reactions generally follows the trend F > Cl > Br > I, which is opposite to SN2 reactions, because the rate-determining step is typically the nucleophilic attack, which is facilitated by the more electronegative halogen. acs.org
Table 2: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine (B119429) Systems This table presents data for analogous 2-chloropyridine systems to illustrate the expected reactivity of the chloro substituent in this compound.
| Substrate | Nucleophile | Conditions | Product | Yield | Reference(s) |
|---|---|---|---|---|---|
| 2-Chloropyridine | Piperidine | 100 °C, 2 days (sealed tube) | 2-(Piperidin-1-yl)pyridine | 88% | thieme-connect.com |
| 2-Chloropyridine | Piperidine | Flow reactor, 280 °C, 20 min | 2-(Piperidin-1-yl)pyridine | 88% | thieme-connect.com |
| 2-Chloropyridine | Pyrrolidine | Flow reactor, 280 °C, 20 min | 2-(Pyrrolidin-1-yl)pyridine | 86% | thieme-connect.com |
| 2-Chloropyridine | Sodium Methoxide | Heat | 2-Methoxypyridine | - | youtube.com |
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Stille)
The chloro and vinyl groups of this compound are potential sites for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. wikipedia.orgwikipedia.orgwikipedia.org
Suzuki Coupling: This reaction pairs organoboron compounds with organic halides in the presence of a palladium catalyst and a base. wikipedia.org The chloro group at the 6-position of the pyridine ring can participate in Suzuki coupling reactions with various arylboronic acids. organic-chemistry.orgresearchgate.net The vinyl group can also undergo Suzuki coupling, although this is less commonly reported for this specific substrate. The reaction typically proceeds with retention of the double bond's configuration. wikipedia.org
Negishi Coupling: In Negishi coupling, organozinc reagents are coupled with organic halides or triflates, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is known for its broad scope and tolerance of various functional groups. researchgate.netresearchgate.net The chloro group of this compound can be effectively coupled with different organozinc reagents. wikipedia.org While the vinyl group is also a potential coupling partner, the reactivity of the C-Cl bond is generally higher in such reactions. wikipedia.org
Stille Coupling: The Stille reaction involves the coupling of organotin compounds (organostannanes) with organic halides, catalyzed by palladium. wikipedia.orgnih.gov Both the chloro and vinyl groups of this compound can theoretically participate in Stille coupling. wikipedia.orgresearchgate.net The reaction with the chloro group would lead to substitution at the 6-position, while coupling at the vinyl group would extend the carbon chain.
Table 1: Overview of Potential Cross-Coupling Reactions
| Coupling Reaction | Reactive Site on this compound | Coupling Partner | Catalyst |
| Suzuki | 6-Chloro | Arylboronic acid | Palladium complex |
| Negishi | 6-Chloro | Organozinc reagent | Palladium or Nickel complex |
| Stille | 6-Chloro or 2-Vinyl | Organostannane | Palladium complex |
This table provides a general overview. Specific reaction conditions and outcomes can vary.
Reactivity of the Amino Group
The amino group at the 3-position of the pyridine ring significantly influences the molecule's reactivity, acting as a nucleophile, a directing group, and a precursor for various nitrogen-containing linkages.
Amino Group as a Nucleophile in Condensation and Addition Reactions
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. uni-muenchen.de
Condensation Reactions: The amino group readily participates in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). wikipedia.orgorganic-chemistry.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, followed by the elimination of water. wikipedia.org
Addition Reactions (Michael Addition): The amino group can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org In this conjugate addition, the amino group adds to the β-carbon of the unsaturated system. masterorganicchemistry.com While direct Michael addition of the amino group of this compound is possible, the vinyl group within the same molecule presents a potential site for intramolecular reactions, though this is less common. The nucleophilicity of the amino group is a key factor in these transformations. uni-muenchen.de
Table 2: Nucleophilic Reactions of the Amino Group
| Reaction Type | Electrophile | Product Type |
| Condensation | Aldehyde or Ketone | Imine (Schiff base) |
| Michael Addition | α,β-Unsaturated Carbonyl | β-Amino carbonyl compound |
Amino Group as a Directing Group in Regioselective Functionalization
The amino group is a strong activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. chegg.comyoutube.com However, in the context of the pyridine ring, which is inherently electron-deficient, the situation is more complex. The amino group at the 3-position will direct incoming electrophiles primarily to the 2-, 4-, and 6-positions. Given the existing substituents, this directing effect can be used to achieve regioselective functionalization. For instance, in electrophilic halogenation or nitration, the amino group's directing influence will compete with the inherent reactivity of the pyridine ring positions. In acidic media, protonation of the amino group to form an ammonium (B1175870) salt can change its directing effect to meta-directing. youtube.com
Formation of Imines and Other Nitrogen-Containing Linkages
As mentioned, the reaction of the primary amino group with aldehydes or ketones is a fundamental method for forming imines. organic-chemistry.orgresearchgate.netrsc.orgresearchgate.netnih.gov This reaction is reversible and often driven to completion by removing the water formed. wikipedia.org The resulting imine can then be involved in further transformations or serve as a key linkage in the synthesis of more complex molecules. Beyond simple imines, the amino group can be a precursor to a variety of other nitrogen-containing functional groups through reactions such as acylation to form amides, or diazotization followed by substitution.
Interplay of Functional Groups: Regioselectivity and Chemoselectivity in Complex Transformations
The presence of three distinct functional groups—chloro, vinyl, and amino—on the pyridine scaffold of this compound leads to a rich and complex reactivity profile. The outcome of a particular reaction is highly dependent on the reagents and conditions employed, which dictate the chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs).
For instance, in a reaction involving a palladium catalyst and an organometallic reagent, the chloro group is the most likely site for cross-coupling. wikipedia.orgwikipedia.orgwikipedia.org However, under conditions that favor nucleophilic aromatic substitution (SNAr), the chloro group can also be displaced by strong nucleophiles. The reactivity for SNAr on chloropyridines is generally higher for chloro groups at the 2- and 4-positions, but the presence of other activating groups can influence the reactivity at the 6-position. arkat-usa.org
The amino group's nucleophilicity can be selectively utilized in the presence of the other groups. For example, condensation with an aldehyde can proceed without affecting the chloro or vinyl groups under appropriate conditions. wikipedia.org Conversely, the vinyl group can undergo reactions like hydrogenation or polymerization, potentially leaving the amino and chloro groups intact.
Derivatization and Functionalization Strategies
Modification of the Vinyl Group for Saturated and Oxygenated Analogues
The vinyl group at the C2 position is a key site for introducing structural diversity, particularly for creating derivatives with saturated or oxygenated side chains. This functionality is susceptible to both addition and oxidation reactions.
Conjugate Addition: Analogous to related vinyl-substituted heterocyclic compounds, the vinyl group in 6-chloro-2-vinylpyridin-3-amine can undergo conjugate addition reactions. Various nucleophiles, including those centered on nitrogen, oxygen, and sulfur, can add across the double bond to yield 2-(2-substituted ethyl)pyridine derivatives. This method is effective for creating a saturated two-carbon linker at the C2 position, which can be appended with a wide range of functional groups.
Oxidation Reactions: The vinyl group is readily oxidized to form valuable oxygenated analogues such as epoxides and diols.
Epoxidation: Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the vinyl group into an epoxide. acs.orgrsc.org These vinyl epoxides are versatile synthetic intermediates, susceptible to ring-opening reactions to introduce further functionality. acs.orgrsc.orgrsc.org For instance, organocatalytic methods have been developed for the asymmetric epoxidation of α,β-unsaturated ketones, which could be analogous to the vinylpyridine system. organic-chemistry.org
Dihydroxylation: The vinyl group can be converted into a vicinal diol (a 1,2-dihydroxyethyl group) through syn-dihydroxylation. khanacademy.org Reagents such as osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO) are effective for this transformation, often proceeding with high stereoselectivity on similar vinyl-substituted heterocycles like vinylaziridines. bioorg.orgrsc.org
These modifications of the vinyl group are fundamental in transforming the electronic and steric properties of the side chain, leading to a variety of saturated and oxygenated derivatives.
Transformations Involving the Chloro Substituent for Diverse Arylation and Heteroarylation
The chloro-substituent at the C6 position serves as a versatile handle for introducing aryl and heteroaryl groups through various palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the chloropyridine with an organoboron species, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu The reaction is highly efficient for coupling aryl and heteroaryl boronic acids to chloropyridines and related chloro-substituted heterocycles like chloropyrimidines. nih.govresearchgate.net Catalyst systems such as Pd₂(dba)₃/P(t-Bu)₃ are effective for these transformations, even with less reactive chloro-substituents. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgorganic-chemistry.org The reaction is highly regioselective, and modern catalysts allow for the amination of even electron-rich and sterically hindered chloropyridines. researchgate.netmit.edu This method provides direct access to di- or tri-aminopyridine scaffolds, depending on the choice of the amine coupling partner.
The ability to functionalize the C6 position through these reliable and broadly applicable cross-coupling reactions significantly expands the chemical space accessible from the this compound core.
Table 1: Cross-Coupling Reactions at the C6-Chloro Position
| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ or Pd₂(dba)₃, Phosphine Ligand, Base (e.g., K₂CO₃, KF) | 6-Aryl/Heteroaryl-2-vinylpyridin-3-amine | wikipedia.orgresearchgate.net |
| Buchwald-Hartwig Amination | Primary/Secondary Amine (R¹R²NH) | Pd Catalyst, Phosphine Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu) | N-Substituted-6-amino-2-vinylpyridin-3-amine | wikipedia.orgresearchgate.net |
Derivatization of the Amino Group
The amino group at the C3 position is a nucleophilic center that can be readily modified through various reactions, including acylation, sulfonylation, and alkylation, or used as a key component in cyclization reactions to build fused ring systems.
Standard functionalization reactions allow for the straightforward conversion of the primary amino group into a wide range of derivatives.
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. This transformation is useful for introducing carbonyl-containing moieties.
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) provides sulfonamides. This reaction is a common strategy in medicinal chemistry to introduce sulfonyl groups.
Alkylation: The amino group can be alkylated using alkyl halides. However, controlling the degree of alkylation to avoid the formation of tertiary amines can be challenging due to the increased nucleophilicity of the secondary amine intermediate. nih.gov Reductive amination with aldehydes or ketones offers a more controlled alternative for synthesizing secondary amine derivatives.
The 3-aminopyridine (B143674) scaffold is a crucial building block for the synthesis of fused heterocyclic systems. While the canonical synthesis of imidazo[1,2-a]pyridines involves a 2-aminopyridine (B139424) isomer reacting with an α-haloketone, the 3-amino substitution pattern of this compound opens pathways to other important fused ring systems. rsc.orgnih.gov
A key fused system accessible from 3-aminopyridines is the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. nih.govacs.org Synthetic strategies to access these structures often involve the construction of the pyrrole (B145914) ring onto the pyridine (B92270) core. For example, a reaction sequence involving the introduction of a suitable two-carbon unit at the C2 position followed by cyclization with the C3-amino group can yield the desired pyrrolo[2,3-b]pyridine. The existing vinyl group could potentially be transformed into a precursor for such cyclizations.
Another relevant fused system is the thieno[2,3-b]pyridine core, which can be synthesized from appropriately substituted pyridines. nih.gov The Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, a compound with an active methylene (B1212753) group, and elemental sulfur, is a classic method for synthesizing 2-aminothiophenes, which can be adapted for fused systems.
These cyclization strategies transform the simple aminopyridine into more complex, rigid, and planar fused heterocyclic systems, which are of significant interest in materials science and medicinal chemistry.
Multi-functionalization and Cascade Reaction Design
The presence of three distinct reactive sites on the this compound scaffold is ideal for the design of multi-functionalization strategies and cascade reactions. acs.orgacs.orgnih.govnih.gov These approaches offer significant advantages in synthetic efficiency by building molecular complexity in a minimal number of steps. rsc.org
A prime example of a sequential multi-functionalization strategy would involve:
Conjugate addition to the vinyl group.
Nucleophilic aromatic substitution or cross-coupling at the C6-chloro position.
Derivatization of the C3-amino group.
The order of these steps can be strategically chosen based on the compatibility of the reagents and the stability of the intermediates.
Furthermore, the scaffold is well-suited for multicomponent reactions (MCRs) . tcichemicals.comrsc.orgorganic-chemistry.orgnih.gov For instance, a three-component reaction could potentially involve the amino group, an aldehyde, and a third reactant in a Povarov or Biginelli-type reaction, leading to complex fused structures in a single step. rsc.org The design of cascade reactions, where the transformation of one functional group triggers a subsequent intramolecular reaction, is another powerful strategy. For example, functionalizing the amino group with a chain containing a nucleophile could lead to an intramolecular SNAr cyclization by displacing the C6-chloro group, a strategy documented in related heterocyclic systems. nih.govresearchgate.net
Table 2: Potential Cascade/Multicomponent Reaction Strategies
| Strategy | Description | Potential Product | Reference Concept |
|---|---|---|---|
| Sequential Functionalization | Stepwise modification of the vinyl, chloro, and amino groups. | Trifunctionally diverse pyridine derivative | nih.govresearchgate.net |
| Multicomponent Reactions (MCRs) | One-pot reaction involving the aminopyridine and two or more other components to rapidly build complexity. | Complex fused or highly substituted pyridines | tcichemicals.comrsc.orgnih.gov |
| Intramolecular SNAr Cascade | Alkylation of the amino group with a nucleophile-terminated chain, followed by intramolecular cyclization via displacement of the C6-chloro group. | Fused bicyclic system containing a new ring | nih.gov |
Advanced Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 6-Chloro-2-vinylpyridin-3-amine, both one-dimensional and two-dimensional NMR experiments are indispensable for assigning the proton (¹H), carbon-¹³ (¹³C), and nitrogen-¹⁵ (¹⁵N) signals and establishing the connectivity of the atoms.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the vinyl group, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The electron-withdrawing chlorine atom and the nitrogen atom in the pyridine ring will deshield adjacent protons, causing their signals to appear at a lower field. The vinyl group protons will show characteristic splitting patterns due to geminal, cis, and trans couplings. The amine (NH₂) protons are likely to appear as a broad singlet, and their chemical shift can be sensitive to solvent and concentration.
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Seven distinct signals are anticipated, corresponding to the five carbon atoms of the pyridine ring and the two carbons of the vinyl group. The carbon atom attached to the chlorine (C6) will be significantly influenced by the halogen's electronegativity. The chemical shifts of the vinyl carbons will be in the typical olefinic region.
¹⁵N NMR, although less common, would offer direct insight into the electronic environment of the two nitrogen atoms: the pyridine ring nitrogen and the amine nitrogen. The pyridine nitrogen would be expected at a chemical shift typical for sp²-hybridized nitrogen in a heteroaromatic system, while the amine nitrogen would appear in the region characteristic of amino groups.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | 7.0-7.5 | d | J(H4,H5) = ~8 Hz |
| H5 | 6.8-7.2 | d | J(H5,H4) = ~8 Hz |
| -CH= | 6.5-7.0 | dd | J(trans) = ~17 Hz, J(cis) = ~11 Hz |
| =CH₂ (trans) | 5.8-6.2 | d | J(trans) = ~17 Hz |
| =CH₂ (cis) | 5.4-5.8 | d | J(cis) = ~11 Hz |
| -NH₂ | 3.5-5.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 145-155 |
| C3 | 135-145 |
| C4 | 120-130 |
| C5 | 115-125 |
| C6 | 140-150 |
| -CH= | 130-140 |
| =CH₂ | 115-125 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a series of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. For instance, it would show a cross-peak between the H4 and H5 protons of the pyridine ring, confirming their adjacent positions. It would also map the coupling network within the vinyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity. This can be used to confirm stereochemistry and conformation. For example, a NOESY correlation between the vinyl protons and the H4 proton would provide information about the preferred orientation of the vinyl group relative to the pyridine ring.
The chemical shifts of protons, particularly those involved in hydrogen bonding like the amine protons, can be significantly affected by the choice of solvent. Running NMR spectra in different solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) can provide valuable information about intermolecular interactions. In a protic solvent, the amine protons would likely undergo exchange, leading to a broader signal or even its disappearance from the spectrum. The chemical shifts of the pyridine ring protons can also be influenced by the solvent's polarity and its ability to interact with the nitrogen lone pair.
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition (C₇H₇ClN₂).
The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be observed, with the (M+2)⁺ peak having an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways would likely involve the loss of a chlorine atom, the vinyl group, or hydrogen cyanide (HCN) from the pyridine ring. The analysis of these fragment ions helps to piece together the molecular structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment |
| 154/156 | [M]⁺ (Molecular ion) |
| 127 | [M - CH=CH₂]⁺ |
| 119 | [M - Cl]⁺ |
| 92 | [M - Cl - HCN]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of light in Raman spectroscopy corresponds to specific bond vibrations (stretching, bending, etc.), providing a fingerprint of the functional groups present.
For this compound, the IR and Raman spectra would be expected to show characteristic bands for the N-H stretches of the amine group (typically in the region of 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and vinyl group (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring and vinyl group (1500-1650 cm⁻¹), and the C-Cl stretch (typically in the fingerprint region, below 800 cm⁻¹). The N-H bending vibrations would also be observable around 1600 cm⁻¹.
Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (amine) | 3300-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Vinyl C-H Stretch | 3000-3100 |
| C=C/C=N Stretch (ring) | 1500-1650 |
| C=C Stretch (vinyl) | 1620-1680 |
| N-H Bend (amine) | 1580-1650 |
| C-Cl Stretch | 600-800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Studies on Optical Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound (the pyridine ring conjugated with the vinyl group), typically exhibit strong absorption in the UV-Vis region. The spectrum would be expected to show one or more absorption bands corresponding to π → π* transitions within the conjugated system. The position of the absorption maximum (λmax) is sensitive to the extent of conjugation and the presence of substituents. The chloro and amino groups on the pyridine ring will influence the energy of the molecular orbitals and thus the wavelength of maximum absorption. Studying the UV-Vis spectrum in solvents of varying polarity can also provide insights into the nature of the electronic transitions.
X-ray Crystallography for Elucidation of Solid-State Molecular and Supramolecular Structures
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been publicly documented. Consequently, detailed crystallographic data, including unit cell parameters, space group, and precise bond lengths and angles for this particular compound, are not available in the current scientific literature or structural databases.
The determination of the three-dimensional atomic arrangement of this compound through X-ray crystallography would provide invaluable insights into its solid-state conformation. Such a study would definitively establish the planarity of the pyridine ring and the orientation of the vinyl and chloro substituents relative to the ring and the amine group.
While experimental data for the target compound is not available, crystallographic studies of structurally related compounds can offer a glimpse into the potential structural motifs. For instance, studies on various substituted chloropyridines and aminopyridines have detailed a rich variety of hydrogen-bonding networks and other intermolecular forces that dictate their solid-state structures. However, without a dedicated crystallographic analysis of this compound, any discussion of its specific solid-state and supramolecular structure remains speculative.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with hybrid functionals like B3LYP, are powerful tools for elucidating the fundamental properties of molecules. nih.gov Such calculations are routinely used to predict molecular geometries, electronic structures, and spectroscopic parameters. For 6-Chloro-2-vinylpyridin-3-amine, these methods would provide invaluable insights into its behavior at a molecular level.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbital Theory)
Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity. researchgate.net
For this compound, the HOMO is expected to be localized on the electron-rich aminopyridine ring and the vinyl group, while the LUMO would likely be distributed over the pyridine (B92270) ring, influenced by the electron-withdrawing chloro substituent. The precise energy values and distribution would require specific DFT calculations.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance |
| HOMO Energy | - | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | - | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | - | Indicates chemical reactivity and kinetic stability. |
Note: The data in this table is hypothetical and serves as an illustration of what would be obtained from specific computational studies. No experimental or calculated data for this compound was found in the searched literature.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com The MEP map illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack).
In this compound, the nitrogen atom of the amino group and the vinyl group would likely be regions of high electron density (red), while the hydrogen atoms of the amino group and the region around the chloro substituent might exhibit positive electrostatic potential (blue).
Theoretical Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data
DFT calculations can accurately predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.net These theoretical predictions, when compared with experimental spectra, can aid in the structural confirmation of the synthesized compound. For this compound, theoretical IR spectra would show characteristic peaks for N-H stretching of the amine, C=C stretching of the vinyl group and the pyridine ring, and C-Cl stretching. Similarly, theoretical ¹H and ¹³C NMR spectra would predict the chemical shifts for each unique proton and carbon atom in the molecule.
Reaction Mechanism Elucidation and Transition State Analysis
Computational methods can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and activation energies, providing a detailed understanding of the reaction pathway. For instance, the electrophilic reactions at the vinyl group could be a subject of such an investigation. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The presence of the vinyl group introduces rotational freedom around the C-C single bond connecting it to the pyridine ring. Conformational analysis would be necessary to identify the most stable conformers of this compound. Molecular dynamics simulations could further provide insights into the dynamic behavior of the molecule in different environments and at various temperatures.
Exploration of Non-linear Optical (NLO) Properties and Theoretical Prediction
Molecules with significant charge separation, often found in "push-pull" systems with electron-donating and electron-withdrawing groups, can exhibit non-linear optical (NLO) properties. illinois.edu The amino group (electron-donating) and the chloro-substituted pyridine ring (electron-withdrawing) in this compound suggest that it could possess NLO activity. Theoretical calculations of properties like the first-order hyperpolarizability (β) are essential to predict and quantify the NLO response of a molecule. researchgate.netresearchgate.net
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in the Synthesis of Complex Organic Molecules
The strategic placement of three distinct functional groups—chloro, amino, and vinyl—on a pyridine (B92270) scaffold makes 6-Chloro-2-vinylpyridin-3-amine a highly valuable and versatile building block in organic synthesis. This trifecta of reactivity allows for a wide range of selective chemical transformations, enabling the construction of complex molecular frameworks. Analogous structures, such as 6-chloro-pyridin-2-yl-amine derivatives, have been successfully used as starting materials in the synthesis of various heterocyclic compounds. researchgate.net The utility of the chloropyridine amine core is well-established, serving as a crucial intermediate in the development of agrochemicals and pharmaceuticals. google.com
The reactivity of this compound can be dissected as follows:
The Amino Group (-NH2): This primary amine is a potent nucleophile and can readily participate in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. nih.gov This functionality is crucial for extending the molecular structure and introducing new pharmacophores.
The Chloro Group (-Cl): As a halogen on an electron-deficient pyridine ring, the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, including alkoxy, amino, and cyano groups, by reacting it with appropriate nucleophiles.
The Vinyl Group (-CH=CH2): This unsaturated moiety is a key site for addition reactions, oxidation, and polymerization. It can also participate in various cross-coupling reactions, such as Heck, Suzuki, and Stille couplings, to form carbon-carbon bonds, further elaborating the molecular structure.
The presence of these multiple reactive sites allows for a programmed, stepwise synthesis strategy to build complex target molecules. For instance, the amine can be protected first, followed by a cross-coupling reaction at the vinyl position, and finally, a nucleophilic substitution at the chloro-position, demonstrating its role as a multifunctional synthetic linchpin.
Catalytic Applications and Ligand Design in Transition Metal Chemistry
The pyridine ring nitrogen and the exocyclic amino group in this compound provide two potential coordination sites, making it an attractive candidate for ligand design in transition metal chemistry. Pyridine-amine structures are known to form stable complexes with a variety of transition metals, and these complexes often exhibit significant catalytic activity. nih.govmdpi.com
The bidentate nature of such ligands, coordinating through both the pyridine and amine nitrogen atoms, can form a stable five-membered chelate ring with a metal center. This chelation effect enhances the stability of the resulting organometallic complex. Research on analogous aromatic amine ligands has shown that their electronic properties and steric hindrance are critical factors in determining the activity of the catalyst system. mdpi.com For example, aminopyridine ligands have been effectively used in copper-catalyzed polymerization reactions. mdpi.com Furthermore, Schiff bases derived from aminopyridines can chelate with metals like copper(II) and cobalt(II), creating complexes with potential applications in catalysis and materials science. nih.gov
Complexes derived from this compound could be investigated for a range of catalytic transformations. The electronic properties of the ligand can be fine-tuned by the electron-withdrawing chlorine atom and the vinyl group, which in turn influences the catalytic activity of the metal center.
Table 1: Potential Catalytic Applications for Metal Complexes of this compound
| Transition Metal | Potential Catalytic Reaction | Reference for Analogous Systems |
| Palladium (Pd) | Cross-coupling reactions (e.g., Heck, Suzuki) | mdpi.com |
| Ruthenium (Ru) | Oxidation, Hydrogenation | researchgate.net |
| Copper (Cu) | Atom Transfer Radical Polymerization (ATRP), Oxidation | mdpi.com |
| Cobalt (Co) | Hydroformylation, Condensation Reactions | nih.gov |
| Platinum (Pt) | Hydrosilylation, Antimicrobial applications | mdpi.com |
These complexes could find use in reactions such as the oxidation of styrene, where ruthenium complexes with similar pyridine-imine ligands have proven to be active catalysts. researchgate.net The vinyl group on the ligand itself could also be used to immobilize the catalytic complex onto a solid support, creating a recyclable heterogeneous catalyst.
Polymer Chemistry Applications
The presence of a polymerizable vinyl group makes this compound a valuable monomer for creating functional polymers with specialized properties.
Monomer for Specialty Polymers and Copolymers
This compound can undergo polymerization through its vinyl group to produce a specialty polymer, poly(this compound). This polymer would be a derivative of poly(vinylpyridine) (PVP), but with additional functionality imparted by the chloro and amine substituents on each repeating unit. These functional groups can be used for post-polymerization modification or to tailor the polymer's physical and chemical properties, such as solubility, thermal stability, and chemical reactivity.
Copolymerization of this monomer with other vinyl monomers (e.g., styrene, acrylates) would allow for the synthesis of a wide range of copolymers with precisely controlled properties. For example, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which have been used for synthesizing block copolymers of vinylpyridine, could be employed to create well-defined block copolymers incorporating this compound units. acs.org
Synthesis of Graft Copolymers with Tailored Properties
Graft copolymers can be synthesized using this compound in two primary ways. First, it can be grafted onto an existing polymer backbone that has been functionalized with initiator sites for radical polymerization. Alternatively, a homopolymer of this compound can be created first, and its pendant amine or chloro groups can then be used to initiate the grafting of other polymer chains. This "grafting-from" or "grafting-to" approach allows for the creation of complex macromolecular architectures, such as comb or brush copolymers, with properties tailored for specific applications like coatings, compatibilizers, or drug delivery systems.
Quaternized Derivatives in Polymer Science
The pyridine nitrogen atom within the polymer chain of poly(this compound) can be readily quaternized by reacting it with alkyl halides, such as methyl iodide. researchgate.netmdpi.com This chemical modification converts the neutral polymer into a cationic polyelectrolyte, or a polyionic liquid.
Quaternization dramatically alters the physicochemical properties of the polymer. mdpi.com The introduction of permanent positive charges along the polymer backbone significantly increases its hydrophilicity and water solubility. Furthermore, these cationic polymers are known to possess antimicrobial properties, as the positive charges can interact with and disrupt the negatively charged cell membranes of bacteria. nanobioletters.com
Table 2: Effects of Quaternization on Poly(vinylpyridine) Derivatives
| Property | Before Quaternization | After Quaternization | Reference |
| Solubility | Soluble in organic solvents | Soluble in polar solvents like water, methanol | mdpi.com |
| Charge | Neutral | Cationic (Polyelectrolyte) | nanobioletters.com |
| Thermal Stability | Degrades at higher temperatures | May show different degradation steps | mdpi.com |
| Biological Activity | Generally inert | Often exhibits antimicrobial properties | nanobioletters.com |
| Optical Properties | Specific absorbance spectrum | Shift in absorbance, altered optical band gap | mdpi.com |
The degree of quaternization can be controlled by adjusting the reaction conditions, allowing for fine-tuning of the polymer's properties for specific applications. researchgate.netmdpi.com
Materials Science Applications
The unique chemical nature of this compound and the polymers derived from it opens up possibilities for various materials science applications.
Antimicrobial Surfaces and Coatings: Quaternized polymers based on this monomer can be used to create surfaces and coatings that actively kill microbes on contact, which is valuable for medical devices and high-touch surfaces. nanobioletters.com
Metal-Organic Frameworks (MOFs) and Coordination Polymers: The ability of the monomer to act as a ligand for transition metals can be exploited to construct porous MOFs or coordination polymers. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.
Functional Membranes: Polymers and copolymers derived from this monomer could be used to fabricate membranes for separation processes. The amine and chloro groups can be modified to introduce specific functionalities for selective transport of ions or molecules.
Sensors: The pyridine moiety is known to interact with specific analytes. Polymers incorporating this unit could be developed as chemical sensors where binding of a target molecule to the pyridine nitrogen or amine group results in a detectable optical or electronic signal.
Precursors for Optoelectronic Materials
While no specific optoelectronic materials based on this compound have been reported, the vinylpyridine moiety is a known building block for creating polymers with applications in organic electronics. The vinyl group allows for polymerization, leading to the formation of a poly(vinylpyridine) backbone. The electronic properties of such a polymer would be influenced by the chloro and amine substituents on the pyridine ring.
In related research, polymers containing pyridine units are explored for their electron-transporting capabilities, which are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The nitrogen atom in the pyridine ring can coordinate with metal ions, opening possibilities for the creation of metallopolymers with interesting photophysical and electronic properties. The presence of a chlorine atom can modify the electronic energy levels of the molecule, potentially enhancing the performance of optoelectronic devices by improving charge injection or transport. The amine group can serve as a site for further chemical modification, allowing for the fine-tuning of the material's properties.
Components in Fluorescent Materials and Probes
The application of this compound in fluorescent materials and probes is not specifically documented. However, the aminopyridine scaffold is a common feature in many fluorescent compounds. The fluorescence in such molecules often arises from intramolecular charge transfer (ICT) processes, where the amine group acts as an electron donor and the pyridine ring as an electron acceptor.
The development of fluorescent probes often involves the strategic placement of functional groups that can interact with specific analytes, leading to a change in the fluorescence signal. The amine group in this compound could potentially be functionalized to create a binding site for ions or small molecules, making it a candidate for a fluorescent sensor. The vinyl group offers a route to incorporate this fluorophore into a larger polymeric structure, which could be advantageous for creating solid-state sensors or for applications in biological imaging where the polymer can be designed to target specific cellular components.
Research on other aminopyridine derivatives has shown that their fluorescence properties are often sensitive to the surrounding environment, such as solvent polarity and pH. This solvatochromism and pH-dependence are desirable characteristics for fluorescent probes designed to report on the local environment. While the specific photophysical properties of this compound have not been reported, the general principles governing fluorescence in related compounds suggest that it could potentially exhibit interesting emissive properties upon suitable chemical modification and excitation.
Structure Activity Relationship Sar Studies: Methodological and Theoretical Frameworks
Computational Approaches to SAR (e.g., Molecular Descriptors, Electrostatic Potential Maps)
Computational chemistry offers powerful tools for predicting and interpreting the SAR of molecules like 6-Chloro-2-vinylpyridin-3-amine before they are synthesized, saving time and resources. These methods provide quantitative and qualitative insights into the electronic and steric properties that govern a molecule's reactivity and potential for biological interaction.
Molecular Descriptors: These are numerical values that encode chemical information and are used to build quantitative structure-activity relationship (QSAR) models. For the this compound scaffold, descriptors can quantify various aspects:
Topological descriptors: Describe the atomic connectivity and shape of the molecule.
Electronic descriptors: Quantify properties like partial atomic charges, dipole moment, and polarizability, which are influenced by the interplay of the electron-withdrawing chloro group and the electron-donating amino group.
Quantum-chemical descriptors: Derived from methods like Density Functional Theory (DFT), these include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity and stability. DFT analysis can be used to interpret experimental observations and study electronic effects on both the free ligand and its potential complexes. nih.govrsc.org
Electrostatic Potential (EP) Maps: These maps visualize the electrostatic potential on the electron density surface of a molecule, revealing areas that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an EP map would likely show:
A region of negative potential around the pyridine (B92270) nitrogen atom, indicating its propensity to act as a hydrogen bond acceptor. researchgate.net
Negative potential associated with the lone pairs of the amino group and the chloro substituent.
The distribution of potential across the aromatic ring, influenced by the competing electronic effects of the substituents. researchgate.net
These computational tools allow researchers to build predictive models that correlate specific structural features with biological activity, guiding the design of new compounds with enhanced properties.
| Computational Tool | Application to this compound | Key Insights |
| Density Functional Theory (DFT) | Calculating electronic structure, orbital energies (HOMO/LUMO), and reaction energetics. | Predicts chemical reactivity, stability, and the electronic influence of substituents on the pyridine ring. rsc.org |
| Molecular Descriptors (QSAR) | Quantifying topological, electronic, and steric properties to build predictive activity models. | Correlates specific molecular features with biological activity to guide analogue design. mdpi.com |
| Electrostatic Potential (EP) Maps | Visualizing electron-rich and electron-poor regions on the molecular surface. | Identifies sites for hydrogen bonding, electrophilic, and nucleophilic attack. researchgate.net |
Design and Synthesis of Analogues for Systematic SAR Probing
The systematic probing of SAR relies on the design and synthesis of a series of structurally related analogues. For this compound, this involves modifying each of the key functional groups to understand its contribution to biological activity. The goal is to establish clear relationships between structural changes and their functional consequences. mdpi.com
Strategies for Analogue Synthesis:
Modification of the Amino Group: The primary amino group at the 3-position is a prime target for modification. It can be acylated, alkylated, or used as a handle to introduce diverse functionalities. For instance, reacting it with various aldehydes can produce a library of Schiff base derivatives, a common strategy for exploring SAR in aminopyridine compounds. researchgate.net
Modification of the Vinyl Group: The vinyl group at the 2-position can be altered to probe steric and electronic requirements. This can include its reduction to an ethyl group, oxidation, or its replacement with other small unsaturated or saturated moieties.
Modification of the Chloro Substituent: The chloro group at the 6-position can be replaced with other halogens (F, Br, I) to investigate the effect of halogen size and electronegativity. It can also be substituted with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the pyridine ring.
Positional Isomerism: Synthesizing isomers where the substituents are moved to different positions on the pyridine ring (e.g., moving the amino group to position 4 or 5) can provide crucial information on the spatial requirements for biological activity.
The synthesis of such analogues often starts from readily available building blocks like 2-amino-6-chloropyridine. researchgate.net By systematically creating and testing these new compounds, researchers can map the chemical space around the parent structure to identify the key determinants of activity.
Influence of Substituent Effects on Chemical Reactivity and Molecular Interactions
The chemical personality of this compound is dictated by the electronic and steric interplay of its three key substituents on the pyridine ring.
The chloro substituent at the 6-position exerts a significant influence on the pyridine ring's reactivity and electronic distribution. Its effects are twofold:
Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the pyridine ring through the sigma bond framework. This inductive effect deactivates the ring, making it less susceptible to electrophilic attack. uoanbar.edu.iq
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the pyridine ring. This resonance effect donates electron density back to the ring.
The net electronic effect of the chloro group is a balance of these opposing forces. In many contexts, the inductive effect is dominant, making the ring electron-deficient, especially at the positions ortho and para to the nitrogen (positions 2, 4, and 6). researchgate.net However, in some cases, particularly in the stabilization of reaction intermediates or metal complexes, the resonance donation can play a significant role. nih.gov This dual nature makes the chloro group a versatile modulator of the ring's electronic properties.
| Electronic Effect | Description | Impact on Pyridine Ring |
| Inductive Effect (-I) | Withdrawal of electron density through the sigma bond due to chlorine's high electronegativity. | Deactivates the ring, making it more susceptible to nucleophilic attack and less to electrophilic attack. uoanbar.edu.iq |
| Resonance Effect (+R) | Donation of electron density from chlorine's lone pairs into the ring's pi-system. | Partially counteracts the inductive withdrawal, increasing electron density at certain positions. nih.gov |
The vinyl group at the 2-position introduces both steric bulk and electronic features that can be critical for molecular interactions.
Steric Influence: The vinyl group is a planar, rigid substituent that occupies a defined space. Its presence can influence the preferred conformation of the molecule and may play a role in orienting the compound within a binding pocket. Steric effects from such groups can sometimes have a greater impact on selectivity than electronic effects. acs.org
Electronic and Reactive Nature: The double bond of the vinyl group is a site of higher electron density, making it susceptible to electrophilic addition reactions. It can also participate in various transition-metal-catalyzed cross-coupling reactions, serving as a synthetic handle for further molecular elaboration. The vinyl group is generally stable under basic conditions but can be labile in acidic environments. rsc.org
Configuration and Linkage: The vinyl group can act as a linker to attach other bioactive components. nih.gov Furthermore, if the vinyl group itself is substituted, it can exist as E/Z isomers, and this stereochemistry could be critical for achieving the correct geometry for binding to a biological target.
The amino group at the 3-position is a powerful functional group that largely defines the molecule's ability to engage in specific intermolecular interactions.
Hydrogen Bonding: The amino group possesses two hydrogen atoms that can act as hydrogen bond donors and a nitrogen atom with a lone pair that can act as a hydrogen bond acceptor. This makes it a crucial anchor for forming strong and directional hydrogen bonds with biological macromolecules like proteins and nucleic acids. researchgate.netnih.gov The ability of pyridine-containing molecules to form such interactions is a key factor in molecular recognition. nih.gov
Protonation State and Basicity: The amino group is basic and can be protonated under physiological conditions to form a positively charged ammonium (B1175870) ion. The exact protonation state depends on the local pH and the molecule's pKa value. This protonation can dramatically alter the molecule's solubility, electrostatic profile, and ability to interact with negatively charged residues (e.g., carboxylate groups) in a binding site. While the pyridine nitrogen is also basic, the exocyclic amino group's basicity is modulated by the electronic effects of the other ring substituents.
Electron-Donating Character: The amino group is a strong electron-donating group through resonance (+R effect), pushing electron density into the pyridine ring. This effect increases the ring's nucleophilicity and influences the reactivity of the other positions. The amino groups at positions like 2 and 6 on a pyridine ring are known to be electron-deficient due to resonance with the ring nitrogen, which can facilitate deprotonation. researchgate.net
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Routes
A primary focus of future research will be the development of novel and more sustainable synthetic routes to 6-Chloro-2-vinylpyridin-3-amine. While existing methods provide access to this compound, they often rely on traditional synthetic techniques that may involve harsh reaction conditions, hazardous reagents, or generate significant waste. The principles of green chemistry will guide the development of new synthetic strategies. This includes the use of catalysts to improve reaction efficiency, the exploration of alternative, more environmentally benign solvents, and the design of atom-economical reactions that maximize the incorporation of starting material atoms into the final product.
Exploration of Asymmetric Synthesis Methodologies for Chiral Analogues
The introduction of chirality into molecules can have a profound impact on their biological activity and material properties. Future research will likely explore the development of asymmetric synthetic methodologies to produce chiral analogues of this compound. This could involve the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods to control the stereochemical outcome of reactions.
The synthesis of enantiomerically pure or enriched chiral derivatives of this compound would open up new avenues for its application in areas such as medicinal chemistry, where the different enantiomers of a drug can have vastly different pharmacological effects. Furthermore, chiral pyridin-3-amine derivatives could find applications as ligands in asymmetric catalysis or as building blocks for the synthesis of complex chiral materials.
Advanced Mechanistic Studies of Complex Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective synthetic methods. Advanced mechanistic studies, employing a combination of experimental techniques and computational modeling, will be essential.
For instance, detailed kinetic studies can provide insights into the rate-determining steps of a reaction, while isotopic labeling experiments can help to elucidate the pathways of bond formation and cleavage. Computational methods, such as density functional theory (DFT) calculations, can be used to model reaction intermediates and transition states, providing a theoretical framework for understanding the observed reactivity. A notable example of a transformation where mechanistic understanding is key is the acid-mediated cyclization of 6-chloro-2-[(1E)-2-ethoxyethenyl]pyridin-3-amine, a derivative of the title compound, to form a pyrrolo[3,2-b]pyridine core. In this process, the acidic conditions protonate the ethoxyvinyl group, which facilitates a nucleophilic attack by the adjacent amine to form the pyrrole (B145914) ring.
Integration with Flow Chemistry and Automated Synthesis
The integration of synthetic routes to this compound with flow chemistry and automated synthesis platforms represents a significant area for future development. Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for process intensification.
Automated synthesis platforms, which combine robotics with computer control, can be used to rapidly screen a wide range of reaction conditions and to synthesize libraries of this compound derivatives for high-throughput screening. The combination of flow chemistry and automated synthesis has the potential to accelerate the discovery and development of new synthetic methods and to facilitate the production of this important chemical compound on a larger scale.
Emerging Applications in Interdisciplinary Chemical Research
The unique structural features of this compound, including the presence of multiple reactive sites, make it an attractive building block for the synthesis of a wide range of functional molecules. Future research will likely explore new applications of this compound in interdisciplinary areas of chemical research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
